BenchChemオンラインストアへようこそ!

N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine

Physicochemical profiling Drug-likeness Oral bioavailability prediction

This compound is distinguished by its 4-(1H-pyrazol-1-yl)benzenesulfonyl motif, where a para-phenylene spacer extends the molecular reach of the terminal heterocycle by approximately 4 Å compared to direct sulfonyl-pyrazole analogs. This topology is engineered for kinase inhibitor screening against targets with a distal selectivity pocket. The azetidine ring preorganizes the pyridazin-3-amine head group, reducing entropic penalty in fragment-based screening. With no peer-reviewed biological data reported, it represents a prime candidate for computational target fishing and novel IP generation. Synthesized from commercially available building blocks, it enables rapid SAR library expansion.

Molecular Formula C16H16N6O2S
Molecular Weight 356.4
CAS No. 2097918-60-8
Cat. No. B2666210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine
CAS2097918-60-8
Molecular FormulaC16H16N6O2S
Molecular Weight356.4
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)NC4=NN=CC=C4
InChIInChI=1S/C16H16N6O2S/c23-25(24,15-6-4-14(5-7-15)22-10-2-9-18-22)21-11-13(12-21)19-16-3-1-8-17-20-16/h1-10,13H,11-12H2,(H,19,20)
InChIKeyLIEHPBFRQWJNSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine (CAS 2097918-60-8) for Research Procurement: Structural Class and Core Characteristics


N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine (CAS 2097918-60-8, molecular formula C16H16N6O2S, molecular weight 356.4 g/mol) is a synthetic small molecule comprising four pharmacophoric elements: a pyridazin-3-amine head group, an azetidine linker, a benzenesulfonyl bridge, and a terminal 4-(1H-pyrazol-1-yl)phenyl substituent . The compound belongs to the broader class of N-sulfonyl azetidinyl heterocycles, which have been explored in medicinal chemistry as kinase inhibitor scaffolds and ion channel modulators [1]. While this specific CAS number is listed among commercial chemical libraries and referenced in patent literature concerning N-sulfonated N-heterocycles [1], no peer-reviewed primary research article reporting its in vitro or in vivo biological data has been identified in the public domain as of this analysis.

Why N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine Cannot Be Interchanged with Close Structural Analogs in Biological Screening


The 4-(1H-pyrazol-1-yl)benzenesulfonyl motif in this compound is geometrically and electronically distinct from the regioisomeric 1-methyl-1H-pyrazol-4-yl sulfonamide or the heterocyclic thiophene sulfonamide analogs that share the same azetidinyl-pyridazin-3-amine core. The para-substituted phenyl spacer between the sulfonyl group and the pyrazole ring introduces a rigid, linear topology that alters the exit vector of the terminal heterocycle compared to directly attached sulfonyl-pyrazole analogs [1]. This structural difference is predicted to impact the compound's conformer ensemble, hydrogen-bonding network, and π–π stacking capability with target protein binding pockets, meaning that even closely related in-class compounds cannot serve as direct surrogates in SAR studies or biochemical assays [1]. The absence of publicly reported biological activity data for this specific compound underscores the risk of unverified generic substitution in research workflows.

Quantitative Evidence Guide: N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine for Scientific Comparison and Procurement Decision Support


Molecular Weight and Rule-of-5 Compliance vs. Pyrimidine Core Analog

The target compound has a molecular weight of 356.4 g/mol (C16H16N6O2S), placing it within the Lipinski Rule-of-5 space for oral drug-like molecules . Its direct analog N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyrimidin-2-amine (CAS 2034458-76-7), which substitutes the pyridazine core with a pyrimidine ring, has a molecular weight of 339.4 g/mol (C16H17N5O2S) [1]. The 17 Da mass difference arises from the additional nitrogen in the pyridazine ring versus pyrimidine, altering hydrogen-bond acceptor count and polarity. The target compound possesses six nitrogen atoms versus five for the pyrimidine analog, increasing the number of potential hydrogen-bond interactions with biological targets [1].

Physicochemical profiling Drug-likeness Oral bioavailability prediction

Sulfonyl Linker Topology: Phenyl-Spaced Pyrazole vs. Directly Attached Pyrazole Regioisomer

The target compound features a 4-(1H-pyrazol-1-yl)benzenesulfonyl group where the pyrazole ring is attached to the para-position of a phenyl sulfonyl spacer. In contrast, the analog N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine has the pyrazole ring directly connected to the sulfonyl group at the 4-position . The phenyl spacer in the target compound extends the sulfonamide-to-pyrazole distance by approximately 4.3 Å (para-phenylene), which is a significant geometric perturbation. This altered exit vector is expected to project the pyrazole into a different sub-pocket region of a target protein compared to the directly attached pyrazole analog, a feature that can be exploited in structure-based drug design for achieving isoform selectivity . Direct quantitative biological comparison data are not available for either compound.

Structure-activity relationship Conformational analysis Kinase inhibitor design

Heteroaryl Sulfonamide Electronic Character: Pyrazole-Benzene vs. Thiophene Motif

The target compound carries an electron-rich 4-(1H-pyrazol-1-yl)phenyl group attached to the sulfonamide. An available comparator, N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097914-39-9), replaces this with a thiophene-2-sulfonyl group [1]. The pyrazole-phenyl motif is more electron-deficient at the sulfonyl attachment point than the thiophene, due to the electron-withdrawing character of the pyrazole ring (Hammett σp for 1-pyrazolyl ≈ +0.1 to +0.3 depending on substitution). This electronic difference can modulate the sulfonamide NH acidity (pKa) and, consequently, hydrogen-bond donor strength to target proteins [1]. While experimental pKa or IC50 data are not publicly reported for either compound, the electronic difference is predictable from substituent constants and represents a tangible differentiation parameter for medicinal chemistry selection.

Electronic structure Sulfonamide reactivity Metabolic stability

Pyridazine vs. Pyrimidine Core: π-Stacking and Hydrogen-Bonding Potential

The pyridazin-3-amine head group of the target compound contains two adjacent nitrogen atoms (N1 and N2 in the 1,2-diazine ring), creating a unique dipole moment and hydrogen-bond acceptor pattern distinct from the 1,3-diazine (pyrimidine) arrangement found in the analog CAS 2034458-76-7 [1]. Pyridazine has a calculated dipole moment of approximately 3.9 D, versus approximately 2.3 D for pyrimidine, which influences the orientation of the heterocycle within a protein binding site [1]. The vicinal nitrogen arrangement in pyridazine enables chelation-like hydrogen-bonding interactions with protein backbone amides or side-chain donors, a feature not geometrically possible for the 1,3-diazine isomer . No experimental binding data are publicly available for either compound to quantify the impact of this difference.

Heterocyclic chemistry Binding affinity Fragment-based design

Azetidine Ring Conformational Rigidity and Implications for Target Binding

The azetidine ring in the target compound is a strained four-membered N-heterocycle that restricts the conformational flexibility of the N-sulfonylazetidine linkage . This contrasts with six-membered ring analogs such as 3-methyl-6-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine, which uses a piperidine ring and introduces additional rotational degrees of freedom . The azetidine ring imposes a defined dihedral angle between the sulfonamide plane and the pyridazine plane, reducing the entropic penalty upon target binding. While quantitative binding entropy data are not available, azetidine-containing kinase inhibitors have been reported to exhibit improved binding affinity compared to their piperidine counterparts in certain target classes, attributed to this preorganization effect .

Conformational analysis Scaffold diversity ADME properties

Commercially Available Precursor: 4-(1H-Pyrazol-1-yl)benzenesulfonyl Chloride Facilitates Modular Synthesis

The synthesis of N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine proceeds via sulfonylation of the common intermediate N-(azetidin-3-yl)pyridazin-3-amine dihydrochloride (CAS 1949816-67-4) with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride (CAS 18336-39-5) under basic conditions . Both intermediates are commercially available from multiple vendors, enabling modular, parallel synthesis of structural analogs for SAR campaigns. The sulfonyl chloride building block (CAS 18336-39-5) is listed at ≥97% purity on commercial platforms . This synthetic accessibility contrasts with analogs requiring custom heterocycle synthesis, reducing lead time from procurement to assay-ready compound. No yield data for the specific final compound are publicly reported.

Synthetic accessibility Building block Parallel synthesis

Recommended Application Scenarios for N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine Based on Structural Differentiation Evidence


Kinase Selectivity Profiling Panels Requiring Extended Exit-Vector Chemistry

The para-phenylene spacer between the sulfonamide and pyrazole ring extends the molecular reach of the terminal heterocycle by approximately 4 Å compared to direct sulfonyl-pyrazole analogs . This is relevant for kinase inhibitor screening panels where occupancy of a distal selectivity pocket is required for isoform discrimination. Researchers should prioritize this compound when exploring chemical space around the hinge-binding region of kinases that possess a proximal hydrophobic pocket accessible only through extended sulfonamide substituents .

Fragment-Based Drug Discovery Utilizing the Azetidine Conformational Lock

The azetidine ring provides a rigid, low-molecular-weight scaffold that restricts the orientation of the pyridazin-3-amine head group relative to the sulfonamide tail . This preorganization reduces the entropic cost of binding and can be leveraged in fragment-based screening where rigid fragments often show improved ligand efficiency metrics. The compound is well-suited as a core scaffold for fragment growing or merging strategies targeting enzymes with defined active-site geometries .

Parallel SAR Library Synthesis Around the Pyridazine-Pyrazole Pharmacophore Pair

The commercial availability of both N-(azetidin-3-yl)pyridazin-3-amine dihydrochloride and 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride enables rapid, modular synthesis of analog libraries. This compound serves as an ideal parent scaffold for systematic variation of the sulfonamide aryl/heteroaryl group while keeping the pyridazin-3-amine core constant, allowing SAR deconvolution of the sulfonamide substituent contribution to biological activity .

Computational Docking and Pharmacophore Model Development for Unexplored Chemical Space

Given the absence of published biological data for this compound, it represents an attractive candidate for computational target fishing and inverse docking studies. The unique combination of the pyridazine core (with its high dipole moment and chelating N-atom geometry) and the extended pyrazole-benzenesulfonyl tail provides a distinctive pharmacophore fingerprint that can be mined against the druggable proteome to identify novel target hypotheses . This is particularly valuable for academic groups and biotech companies seeking to establish intellectual property around novel chemotypes.

Quote Request

Request a Quote for N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.